(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride
Description
(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride is a synthetic amine derivative featuring a 3,4,5-trimethoxybenzyl group attached to a prop-2-en-1-ylamine backbone, with a hydrochloride counterion. This compound shares structural similarities with substituted phenethylamines, a class known for diverse biological activities, including herbicidal and central nervous system (CNS) effects .
Properties
IUPAC Name |
N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-5-6-14-9-10-7-11(15-2)13(17-4)12(8-10)16-3;/h5,7-8,14H,1,6,9H2,2-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYIHKBPSIPBIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with prop-2-en-1-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The propenyl group undergoes oxidation under acidic or basic conditions. Key findings include:
| Oxidizing Agent | Conditions | Major Products |
|---|---|---|
| Potassium permanganate | Acidic medium (e.g., H₂SO₄) | Carboxylic acid derivatives |
| Chromium trioxide | Aqueous ethanol | Ketones or epoxides (depending on pH) |
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Mechanistic Insight : Oxidation via KMnO₄ proceeds through cleavage of the double bond, yielding a carboxylic acid at the benzylic position. Chromium-based oxidants favor partial oxidation to ketones under milder conditions.
Reduction Reactions
The amine and propenyl groups participate in reduction:
| Reducing Agent | Conditions | Major Products |
|---|---|---|
| Lithium aluminum hydride | Anhydrous ether, 0–5°C | Saturated amine derivatives |
| Sodium borohydride | Methanol, room temperature | Partial reduction of double bond |
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Selectivity : LiAlH₄ reduces both the double bond and protonates the amine, while NaBH₄ selectively targets the propenyl group without altering the amine hydrochloride.
Substitution Reactions
Nucleophilic substitution occurs at the benzyl position:
| Reagent | Conditions | Major Products |
|---|---|---|
| Sodium hydroxide | Aqueous/organic biphasic | Benzyl alcohol derivatives |
| Thiophenol/K₂CO₃ | Polar aprotic solvent | Thioether analogs |
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Kinetics : Substitution at the benzylic carbon is facilitated by electron-donating methoxy groups, enhancing nucleophilic attack.
Coupling Reactions
The compound serves as a precursor in cross-coupling reactions:
| Catalyst/Reagent | Conditions | Application |
|---|---|---|
| Pd/C, H₂ | High-pressure hydrogenation | Saturated cyclohexylmethylamine derivatives |
| EDCI/HOBT | DMF, room temperature | Amide-bond formation for drug analogs |
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Example : EDCI-mediated coupling with carboxylic acids generates amides with anticonvulsant activity.
Degradation Pathways
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Thermal Decomposition : Above 150°C, demethylation of methoxy groups occurs, forming phenolic byproducts.
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Photolytic Instability : UV exposure induces radical-mediated cleavage of the propenyl group.
Comparative Reactivity
| Reaction Type | Propenyl Group Reactivity | Trimethoxyphenyl Reactivity |
|---|---|---|
| Oxidation | High (due to double bond) | Low (electron-rich ring) |
| Electrophilic Substitution | N/A | Moderate (directed by methoxy) |
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Structural Influence : The 3,4,5-trimethoxy arrangement sterically hinders electrophilic substitution on the phenyl ring, favoring reactions at the benzylic or propenyl positions.
Scientific Research Applications
Overview
(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride is a substituted phenylamine compound with significant potential in various scientific fields. Its unique structure, characterized by a prop-2-en-1-yl group and a trimethoxyphenyl moiety, suggests diverse applications in chemistry, biology, and medicine. The compound's hydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical formulations.
Chemistry
- Building Block : Used as a key intermediate in organic synthesis for creating more complex molecules.
- Reagent : Acts as a reagent in various chemical reactions including oxidation and reduction processes.
- Antimicrobial Properties : Studies indicate potential antimicrobial effects, making it a candidate for developing new antibiotics.
- Anticancer Activity : Research has shown that compounds with similar structures exhibit significant anticancer properties by inhibiting specific molecular targets involved in tumor growth.
Medicinal Chemistry
- Drug Development : Investigated for its therapeutic effects, particularly in neuropharmacology due to its structural resemblance to psychoactive substances.
- Potential Applications :
Case Study 1: Anticonvulsant Activity
A series of amide derivatives derived from this compound were evaluated for anticonvulsant activity. Compounds demonstrated significant efficacy in primary evaluations, indicating potential for therapeutic use in epilepsy.
Case Study 2: Anticancer Research
Research focused on the compound's ability to inhibit tubulin polymerization and heat shock protein 90 (Hsp90). This inhibition is crucial for cancer cell proliferation control. Several derivatives showed promising results in reducing tumor growth in preclinical models.
Mechanism of Action
The mechanism of action of (Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Key Observations :
Herbicidal Activity
Compounds bearing the 3,4,5-trimethoxyphenyl group, including the target compound’s analogs, exhibit moderate herbicidal activity against dicotyledonous plants (e.g., rape) but weak activity against monocots (e.g., barnyard grass) . The herbicidal mechanism may involve disruption of plant hormone signaling or electron transport chains, with the trimethoxy group enhancing membrane penetration.
CNS and Receptor Interactions
- 3,4,5-Trimethoxyamphetamine HCl shows CNS toxicity at a TDLo of 880 µg/kg in humans, likely due to serotonin receptor modulation .
- L659989 , containing a 3,4,5-trimethoxyphenyl group, acts as a potent platelet-activating factor (PAF) receptor antagonist, suggesting the trimethoxy motif’s role in receptor recognition . The target compound’s prop-2-en-1-yl group may similarly influence receptor affinity but requires empirical validation.
Structural Characterization
- X-ray crystallography (using SHELX and ORTEP programs) would elucidate hydrogen-bonding patterns, such as NH₃⁺⋯Cl⁻ interactions observed in similar hydrochlorides .
- Graph set analysis (as per Etter’s formalism ) could classify hydrogen-bonding networks, critical for understanding solid-state stability and solubility.
Biological Activity
(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride is a substituted phenylamine compound recognized for its unique structural features and potential biological activities. This compound has garnered attention in pharmacological research due to its structural similarities to various psychoactive substances and its potential applications in treating different medical conditions.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₉ClN₃O₃, with a molecular weight of approximately 255.78 g/mol. The compound includes a prop-2-en-1-yl group attached to a 3,4,5-trimethoxyphenyl moiety, which enhances its solubility and stability in biological systems due to the hydrochloride salt form.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, primarily focusing on its anticancer properties and mechanisms of action. Here are some key findings:
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Line Studies : A related compound containing the trimethoxyphenyl group demonstrated IC50 values ranging from 0.13 μM to 1.74 μM against cancer cell lines such as PC3 and MGC803, indicating potent antiproliferative activity .
- Mechanism of Action : The mechanism often involves induction of apoptosis through modulation of cell cycle phases (G2/M arrest) and downregulation of cyclin-dependent kinase 1 (CDK1) expression, promoting cell death in cancerous cells .
Study 1: Cytotoxicity Against MCF-7 Cells
A specific study evaluated the cytotoxic effects of acrylamide derivatives related to this compound on the MCF-7 breast cancer cell line:
- Results : The compound exhibited significant cytotoxicity with an IC50 value of 2.11 μM. Flow cytometry analysis revealed that treatment led to an increase in pre-G1 and G2/M phase cells, indicating apoptosis induction .
- Apoptosis Mechanism : The study further confirmed that the compound activated caspase 3/7 pathways, essential for apoptosis, highlighting its potential as an anticancer agent.
Study 2: Interaction with Cellular Targets
Another investigation focused on how this compound interacts with specific cellular targets:
- Target Engagement : The compound was shown to bind to enzymes or receptors that modulate biological responses such as microbial growth inhibition and apoptosis induction in cancer cells.
Summary Table of Biological Activities
| Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MGC803 | 0.13 - 1.74 | G2/M phase arrest |
| Cytotoxicity | MCF-7 | 2.11 | Induction of apoptosis via caspase activation |
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for synthesizing (Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride?
The synthesis involves multi-step reactions:
Intermediate Preparation : Formation of the (3,4,5-trimethoxyphenyl)methylamine intermediate via reductive amination of 3,4,5-trimethoxybenzaldehyde with allylamine, using NaBH₄ or LiAlH₄ as reducing agents in anhydrous THF .
Alkylation : Reaction with prop-2-en-1-yl bromide under basic conditions (K₂CO₃/DMF) at 60°C to introduce the allyl group. Excess amine (1.5 eq) and inert atmosphere (N₂) minimize side reactions .
Salt Formation : Treatment with gaseous HCl in diethyl ether to precipitate the hydrochloride salt. Dropwise addition and ice-bath cooling ensure high crystallinity .
Q. Critical Parameters :
- Temperature control during alkylation (0–5°C to prevent polymerization of the allyl group).
- Solvent purity (THF must be dry to avoid hydrolysis of intermediates).
- Stoichiometric ratios (1:1.2 amine-to-alkylating agent for optimal yield).
| Step | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|
| Intermediate Prep | NaBH₄, THF, 0°C | Slow reagent addition, pH 7–8 |
| Alkylation | Prop-2-en-1-yl bromide, K₂CO₃, DMF, 60°C | N₂ atmosphere, excess amine |
| Salt Formation | HCl (gaseous), Et₂O | Ice bath, vigorous stirring |
Q. What analytical techniques are recommended for structural and purity characterization?
- Structural Confirmation :
- ¹H/¹³C NMR : Trimethoxy phenyl protons (δ 3.7–3.9 ppm) and allylic protons (δ 5.1–5.3 ppm) confirm substitution patterns .
- Mass Spectrometry (ESI+) : Molecular ion [M+H]⁺ at m/z 296.2 with fragmentation peaks at m/z 181 (trimethoxyphenyl fragment) .
- Purity Assessment :
- HPLC : C18 column with 0.1% TFA in H₂O/MeCN gradient; >98% purity threshold .
- TGA/DSC : Detects hydrate formation or decomposition above 200°C .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo biological activity data be resolved?
Discrepancies often arise from pharmacokinetic factors or metabolite interference. A systematic approach includes:
Parallel Assays :
- In Vitro : Radioligand binding assays (e.g., 5-HT₂A receptor, IC₅₀ determination using [³H]ketanserin) .
- In Vivo : PET imaging with ¹¹C-labeled analogs to monitor brain penetration and tissue distribution .
Metabolism Studies :
- Hepatic microsomal incubations (CYP450 isoforms) to identify active/inactive metabolites .
- Plasma protein binding via equilibrium dialysis (compare free vs. total drug concentrations) .
Data Normalization : Use positive controls (e.g., known 5-HT₂A agonists) and statistical validation (ANOVA with Tukey’s post-hoc test) .
Q. What experimental designs optimize studies of environmental degradation pathways?
A split-plot design with factorial variables is ideal:
- Factors : pH (4–9), UV exposure (254 nm), microbial activity (soil vs. aquatic matrices).
- Sampling : Timed intervals (0, 7, 14, 28 days) analyzed via LC-QTOF-MS to detect degradation products (e.g., demethylated species) .
- Ecotoxicology : Follow OECD guidelines 201 (algae growth inhibition) and 211 (Daphnia magna mortality) to assess ecological impact .
Q. Key Metrics :
Q. How can computational methods improve derivative design for enhanced target selectivity?
Molecular Docking : Use AutoDock Vina with 5-HT₂A receptor crystal structures (PDB: 6WGT) to prioritize derivatives with strong hydrogen bonds to Ser159/Ser239 .
QSAR Modeling : Calculate descriptors (LogP, polar surface area) to predict blood-brain barrier penetration. Validate with in vitro permeability assays (Caco-2 monolayers) .
Retrosynthesis Planning : AI tools (Reaxys/Pistachio) evaluate synthetic feasibility, prioritizing derivatives with ≤3 steps and commercially available building blocks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
